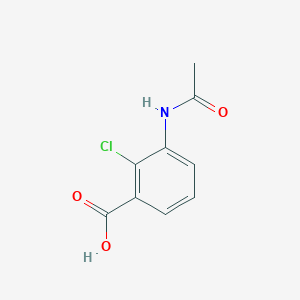

3-Acetamido-2-chlorobenzoic acid

Description

Significance of Substituted Benzoic Acid Architectures in Contemporary Organic Synthesis

Substituted benzoic acids are a cornerstone of modern organic chemistry, providing a versatile scaffold for constructing a vast array of complex molecules. The presence of a carboxylic acid group on a benzene (B151609) ring allows for numerous chemical transformations, while additional substituents on the ring modulate the molecule's electronic properties, reactivity, and three-dimensional shape. These architectures are fundamental intermediates in the production of pharmaceuticals, agrochemicals, dyes, and industrial chemicals. mdpi.com The ability to strategically place different functional groups on the benzoic acid framework enables chemists to fine-tune properties such as acidity, solubility, and biological activity. researchgate.net

The development of efficient methods to create these substituted architectures is a significant focus of synthetic research. nist.gov For instance, halogenated benzoic acid derivatives can be readily functionalized through powerful reactions like cross-coupling and nucleophilic aromatic substitution, making them highly valuable building blocks. uq.edu.au The inherent reactivity and structural diversity of substituted benzoic acids ensure their continued importance in the development of novel materials and bioactive agents.

Overview of Benzamide (B126) and Halogenated Benzoic Acid Scaffolds in Chemical Sciences

Within the broad class of substituted benzoic acids, benzamide and halogenated benzoic acid scaffolds are particularly prominent. The amide functional group is a recurring motif in biologically active molecules and serves as a key directing group in C-H functionalization chemistry, guiding the addition of other groups to specific positions on the aromatic ring. ontosight.ai This directing ability has been exploited in transition-metal-catalyzed reactions to synthesize complex, regioselectively halogenated molecules. ontosight.aisolubilityofthings.com

Halogenated benzoic acids are crucial intermediates in organic synthesis. mdpi.com The carbon-halogen bond is a key functional group that serves as a handle for further chemical modifications. ontosight.ai These compounds are precursors for organometallic reagents and are widely used in the synthesis of natural products, pharmaceuticals, and materials. ontosight.ai The specific halogen atom (fluorine, chlorine, bromine, or iodine) influences the compound's reactivity and physical properties. For example, iodinated benzoic acid derivatives are instrumental in medical imaging as X-ray contrast agents due to the high electron density of iodine. Current time information in New York, NY, US. The combination of a benzamide and a halogen on a benzoic acid core, as seen in 3-Acetamido-2-chlorobenzoic acid, creates a molecule with a rich potential for chemical exploration and application.

Structure

3D Structure

Properties

IUPAC Name |

3-acetamido-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-7-4-2-3-6(8(7)10)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXPUPCQAHFHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 Acetamido 2 Chlorobenzoic Acid and Its Structural Analogues

Precursor Synthesis and Functional Group Introduction Strategies

The construction of the 3-acetamido-2-chlorobenzoic acid molecule necessitates the sequential introduction of the amino (or its precursor, the nitro group), acetamido, and chloro functionalities onto a benzoic acid scaffold. The order and method of these introductions are critical for the success of the synthesis.

Nitration and Reduction Approaches for Amino Group Precursors

The introduction of an amino group onto the aromatic ring is often achieved through the nitration of a suitable precursor, followed by the reduction of the resulting nitro group.

Nitration: Electrophilic nitration is a fundamental reaction in aromatic chemistry used to introduce a nitro group (-NO₂) onto the benzene (B151609) ring. msu.edu This is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). google.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. For substrates like benzoic acid derivatives, the reaction conditions, such as temperature and the ratio of acids, must be carefully controlled to manage the regioselectivity and prevent unwanted side reactions. google.com For instance, the nitration of 2-chlorobenzoic acid can be carried out in a solvent like 1,2-dichloropropane (B32752) at elevated temperatures. google.com The directing effects of the substituents already present on the ring play a crucial role in determining the position of the incoming nitro group. The carboxyl group is a deactivating, meta-directing group, while a chloro substituent is deactivating but ortho-, para-directing. Their combined influence dictates the final position of nitration.

Reduction: Once the nitro group is in place, it can be reduced to an amino group (-NH₂). This transformation is a key step in many synthetic sequences. msu.edu Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). msu.edugoogle.com Alternatively, chemical reduction using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is also highly effective. masterorganicchemistry.com The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

A general scheme for the nitration of a substituted benzoic acid followed by reduction is shown below:

Table 1: Nitration and Reduction for Amino Group Introduction| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄ | Nitro-substituted benzoic acid |

Acylation Reactions for Acetamido Group Formation

The acetamido group (-NHCOCH₃) is typically introduced by the acylation of a corresponding amino group. nih.gov This reaction involves treating the aminobenzoic acid with an acylating agent.

Acylating Agents: The most common acylating agents for this purpose are acetic anhydride (B1165640) ((CH₃CO)₂O) or acetyl chloride (CH₃COCl). nih.gov The reaction is often carried out in the presence of a base, such as pyridine (B92270), which serves to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and can also act as a catalyst.

Reaction Conditions: The acylation is generally a high-yielding reaction. For example, treating an amino-substituted benzoic acid with acetic anhydride can lead to the formation of the corresponding acetamido derivative. In some cases, the reaction can be performed by heating the amino compound with an excess of a lower-alkanoic acid anhydride. google.com Acetylating the amino group is also a useful strategy to moderate its strong activating and ortho, para-directing influence in subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com This "protection" prevents multiple substitutions and other side reactions. masterorganicchemistry.com

Halogenation Strategies for Chlorinated Benzoic Acid Intermediates

The introduction of a chlorine atom onto the benzoic acid ring is a crucial step in the synthesis of this compound. This can be achieved through several methods, with the choice depending on the starting material and the desired regiochemistry.

Electrophilic Chlorination: Direct chlorination of a benzoic acid derivative can be achieved using a chlorinating agent such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The directing effects of the existing substituents on the ring will determine the position of chlorination.

Decarboxylative Halogenation: An alternative route to aryl halides is through decarboxylative halogenation, also known as the Hunsdiecker reaction and its modifications. acs.orgnih.gov This process involves the conversion of a carboxylic acid to an organic halide with the loss of carbon dioxide. acs.orgnih.gov While not always the most direct method for simple chlorination, it can be a valuable tool for introducing halogens in positions that are not easily accessible through direct electrophilic substitution. acs.orgnih.gov

Chlorination of Amino-Substituted Precursors: In some synthetic routes, a chlorinated precursor is used from the start. For example, starting with a chloro-substituted toluic acid, which can then be nitrated, reduced, and acylated. google.com Alternatively, an amino-substituted benzoic acid can be chlorinated. google.com The conditions for such a reaction, including the choice of chlorinating agent and solvent, must be carefully selected to achieve the desired regioselectivity. google.com

Multi-Step Synthesis Pathways for this compound

The synthesis of this compound is a multi-step process that requires careful planning and execution. pharmafeatures.com The order of the reactions is critical to ensure the correct regiochemistry and to avoid unwanted side reactions. A plausible synthetic route could start from 2-chlorobenzoic acid.

A potential multi-step synthesis is outlined below:

Nitration of 2-Chlorobenzoic Acid: The starting material, 2-chlorobenzoic acid, is nitrated to introduce a nitro group. The directing effects of the chloro (ortho, para-directing) and carboxyl (meta-directing) groups will influence the position of the incoming nitro group.

Reduction of the Nitro Group: The resulting nitro-chlorobenzoic acid is then reduced to the corresponding amino-chlorobenzoic acid.

Acylation of the Amino Group: Finally, the amino group is acylated with acetic anhydride or acetyl chloride to yield the target molecule, this compound.

This approach highlights the importance of retrosynthetic analysis, where the target molecule is broken down into simpler, more readily available precursors. youtube.com

Optimization of Reaction Conditions and Yield Enhancement in Preparative Chemistry

Optimizing reaction conditions is paramount in preparative chemistry to maximize product yield and purity while minimizing reaction time and waste. acs.orgmdpi.com

Key Parameters: Several factors can be adjusted to optimize a reaction, including temperature, reaction time, solvent, and the nature and concentration of catalysts and reagents. acs.orgmdpi.com For instance, in the synthesis of sulfonamide derivatives from 4-chlorobenzoic acid, the choice of solvent (acetonitrile proving superior to dichloromethane (B109758) or acetone) and base (triethylamine showing better results than pyridine) significantly impacted the yield. mdpi.com

Systematic Approaches: A systematic approach, such as a one-factor-at-a-time method or a Design of Experiments (DoE) approach, can be employed to identify the optimal set of conditions. acs.org This involves systematically varying one parameter while keeping others constant to observe its effect on the reaction outcome. acs.org For example, in an amidation reaction, the catalyst loading, temperature, and reaction time were sequentially optimized to achieve a high yield. acs.org

Impact on Yield: Even small changes in reaction conditions can have a substantial effect on the yield. For example, in a rhodium-catalyzed annulation reaction, switching the coupling partner and adjusting the solvent and temperature allowed for the divergent synthesis of either isoquinolone or isocoumarin (B1212949) derivatives from the same starting benzoic acids. bohrium.com

Isomeric Considerations in Synthesis: Regioselectivity and Control

Controlling the regioselectivity of reactions is a central challenge in the synthesis of substituted aromatic compounds like this compound. mdpi.combohrium.com The position of the functional groups on the benzene ring is critical to the identity and properties of the final product.

Directing Effects of Substituents: The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic and steric properties of the substituents already present on the ring. mdpi.com For example, in the nitration of 3-fluoro-2-substituted benzoic acids, the observed regioselectivities could be rationalized using computational methods like Fukui indices. researchgate.net

Steric and Coordination Effects: In metal-catalyzed reactions, both steric hindrance and coordination effects can influence regioselectivity. mdpi.comresearchgate.net For instance, in the rhodium-catalyzed annulation of alkoxy-substituted benzoic acids, the regioselectivity was found to be influenced by weak non-covalent interactions between the methoxy (B1213986) group and the supporting ligand. mdpi.comresearchgate.net

Directed Ortho-Metalation: A powerful strategy for achieving high regioselectivity is directed ortho-metalation. organic-chemistry.org In this technique, a directing group on the aromatic ring coordinates to a metal, directing deprotonation and subsequent electrophilic attack to the ortho position. The carboxylate group itself can act as a directing group, allowing for the regioselective functionalization of unprotected benzoic acids. organic-chemistry.org

By carefully considering these factors and choosing the appropriate synthetic strategy and reaction conditions, chemists can control the regiochemistry of the reactions and selectively synthesize the desired isomer of a substituted benzoic acid.

Green Chemistry Principles in Synthetic Design for this compound Production

The growing emphasis on environmental stewardship and sustainable industrial practices has propelled the integration of green chemistry principles into the synthesis of fine chemicals and pharmaceutical intermediates. The production of this compound and its analogues is no exception, with research efforts increasingly directed towards developing more benign and efficient synthetic routes. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as atom economy, waste reduction, use of renewable feedstocks, and energy efficiency. royalsocietypublishing.org

Application of Green Chemistry Principles

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. Their application to the synthesis of this compound involves a critical evaluation of starting materials, reagents, solvents, and reaction conditions.

| Principle of Green Chemistry | Relevance to this compound Synthesis |

| 1. Prevention | Designing syntheses to minimize waste generation from the outset, avoiding complex purification steps. |

| 2. Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. Reactions like amidation should be optimized for high conversion. |

| 3. Less Hazardous Chemical Syntheses | Avoiding toxic reagents and intermediates. For example, replacing hazardous chlorinated solvents like carbon tetrachloride with greener alternatives. google.com |

| 4. Designing Safer Chemicals | While the target molecule is fixed, this principle applies to the choice of reagents and intermediates, ensuring they have minimal toxicity. |

| 5. Safer Solvents and Auxiliaries | Replacing volatile organic solvents (VOCs) like DMF with water, supercritical fluids (like SC CO₂), ionic liquids, or deep eutectic solvents (DES). royalsocietypublishing.orgtandfonline.com |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. Utilizing alternative energy sources like microwave or ultrasonic irradiation can reduce reaction times and energy consumption. nih.govkau.edu.saresearchgate.net |

| 7. Use of Renewable Feedstocks | Exploring biosynthetic routes starting from renewable resources like glucose through engineered microorganisms to produce aminobenzoic acid precursors. mdpi.com |

| 8. Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in the synthetic sequence, which generate additional waste. |

| 9. Catalysis | Using catalytic reagents in small amounts over stoichiometric ones. This includes metal catalysts (e.g., copper, zirconium) for amidation or C-N bond formation and biocatalysts (enzymes). researchgate.netrsc.org |

| 10. Design for Degradation | While not always applicable to stable intermediates, considering the environmental fate of any by-products or waste streams generated. |

| 11. Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to control reactions and prevent the formation of hazardous by-products. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents, including explosions, fires, and releases. |

Alternative Synthetic Strategies

Research into the synthesis of related benzoic acid derivatives highlights several greener strategies that could be adapted for the production of this compound.

Ultrasound and Microwave-Assisted Synthesis: Alternative energy sources are a cornerstone of green chemistry. The use of ultrasonic irradiation has been shown to significantly enhance reaction rates and yields in the copper-catalyzed Ullmann condensation of 2-chlorobenzoic acids with aminothiazoles, reducing reaction times from hours to minutes. researchgate.net Similarly, microwave-assisted synthesis is a recognized green technique for accelerating organic reactions, often leading to higher yields and cleaner reaction profiles with reduced solvent usage. nih.govkau.edu.saresearchgate.net

Solvent Substitution and Novel Reaction Media: A significant environmental impact of chemical synthesis comes from solvent use and disposal.

Water as a Solvent: For reactions like the Ullmann condensation, water has been explored as a benign solvent for the synthesis of N-arylanthranilic acids from 2-chlorobenzoic acids. researchgate.net

Deep Eutectic Solvents (DES): DES, such as choline (B1196258) chloride:urea, are emerging as green alternatives to volatile organic compounds. They are biodegradable, have low vapor pressure, and can be effective media for synthesizing quinazolinone derivatives from anthranilic acid, a structural relative of the target compound. tandfonline.com

Catalytic and Biocatalytic Approaches: Moving from stoichiometric reagents to catalytic systems is a key green improvement.

Catalytic Amide Bond Formation: Zirconium(IV)-based catalysts have been reported for the direct amidation of carboxylic acids and amines, proceeding under mild conditions and tolerating various functional groups. rsc.org This approach could potentially be applied to the final acylation step in the synthesis of this compound, avoiding harsher coupling agents.

Biosynthesis: A long-term, highly sustainable approach involves metabolic engineering. Strains of E. coli and Saccharomyces cerevisiae have been engineered to produce aminobenzoic acid precursors from simple carbon sources like glucose. mdpi.com While complex, this route represents the pinnacle of green synthesis by using renewable feedstocks and biological catalysts under mild aqueous conditions.

Comparative Analysis of Synthetic Routes

The following table compares a hypothetical traditional synthesis route with potential greener alternatives for producing this compound, highlighting the improvements based on green chemistry principles.

| Feature | Traditional Route (Hypothetical) | Greener Alternative 1 (Catalysis & Energy) | Greener Alternative 2 (Biosynthesis Precursor) |

| Starting Material | Petroleum-derived precursors | Petroleum-derived precursors | Renewable Feedstocks (e.g., Glucose) |

| Key Steps | Nitration, Reduction, Chlorination, Acylation | Diazotization-chlorination, Catalytic Acylation | Microbial fermentation to aminobenzoic acid, Enzymatic or chemical modification |

| Solvents | Volatile Organic Solvents (e.g., DMF, Chlorinated solvents) | Water, Deep Eutectic Solvents, or solvent-free | Water |

| Catalyst | Stoichiometric reagents (e.g., Sn/HCl for reduction) | Catalytic Cu, ZrCl₄ | Enzymes (in vivo) |

| Energy Source | Conventional thermal heating (reflux) | Microwave or Ultrasonic Irradiation | Ambient temperature fermentation |

| Waste | Significant acid/base waste, metal waste, solvent waste | Reduced solvent and metal waste | Primarily aqueous biomass |

| Green Principle Focus | N/A | Safer Solvents, Catalysis, Energy Efficiency, Waste Prevention | Renewable Feedstocks, Catalysis, Safer Solvents, Inherently Safer Chemistry |

By systematically applying these green principles, the synthesis of this compound can be redesigned to be more economically viable and environmentally sustainable. royalsocietypublishing.org

Chemical Reactivity and Transformation Studies of 3 Acetamido 2 Chlorobenzoic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of 3-Acetamido-2-chlorobenzoic acid is subject to electrophilic aromatic substitution reactions, with the directing effects of the substituents playing a crucial role in determining the position of incoming electrophiles. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be donated to the ring through resonance. lkouniv.ac.inubc.camasterorganicchemistry.com Conversely, the carboxylic acid (-COOH) and chloro (-Cl) groups are deactivating, meta-directing and ortho-, para-directing groups, respectively. lkouniv.ac.inubc.cacutm.ac.in The combined influence of these groups makes the prediction of substitution patterns complex, often leading to a mixture of products. For instance, in reactions like nitration or halogenation, the incoming electrophile would preferentially substitute at positions dictated by the strongest activating group, while considering steric hindrance from adjacent substituents. lkouniv.ac.inmasterorganicchemistry.com

Nucleophilic aromatic substitution (SNAAr) on the ring is generally difficult for aryl halides unless activated by strong electron-withdrawing groups at the ortho and/or para positions. pressbooks.pubbyjus.comlibretexts.org In this compound, the presence of the deactivating carboxyl group and the moderately deactivating chloro group does not sufficiently activate the ring for facile nucleophilic substitution under standard conditions. pressbooks.publibretexts.orggovtpgcdatia.ac.in However, under harsh conditions, such as high temperature and pressure with strong nucleophiles, substitution might be possible. pressbooks.pub

Reactions Involving the Carboxyl Group: Esterification and Amidation

The carboxylic acid functionality of this compound readily undergoes esterification and amidation reactions, which are fundamental transformations in organic synthesis.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. cutm.ac.inlibretexts.org The Fischer esterification method, while effective, is a reversible equilibrium process. libretexts.org To drive the reaction to completion, an excess of the alcohol can be used, or the water formed during the reaction can be removed. libretexts.org Alternative methods for esterification include reaction with alkyl halides in the presence of a base or using coupling agents. The use of N-bromosuccinimide (NBS) has been reported as a mild and efficient catalyst for the esterification of various benzoic acids. mdpi.com

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. Direct thermal amidation by heating the carboxylic acid and amine is possible but often requires high temperatures. ucl.ac.uk More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine. researchgate.netlibretexts.org Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to their corresponding acid chlorides. libretexts.org Alternatively, a wide range of coupling agents can be employed to facilitate amide bond formation under milder conditions. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), phosphonium (B103445) salts, and uronium salts. researchgate.netd-nb.infoacs.org Boron-based reagents, such as B(OCH₂CF₃)₃, have also been developed for direct amidation. acs.org

Table 1: Examples of Esterification and Amidation Reactions

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | cutm.ac.inlibretexts.org |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide | researchgate.netd-nb.infoacs.org |

| Amidation | Thionyl Chloride, then Amine | Amide | libretexts.org |

Transformations of the Acetamido Functionality

The acetamido group is a versatile functional group that can undergo several important transformations.

Hydrolysis of the Acetamido Group to Amino Functionality

The acetamido group can be hydrolyzed back to the corresponding amino group under either acidic or basic conditions. google.com Acid-catalyzed hydrolysis typically involves heating the compound with a strong acid like hydrochloric acid. rsc.orgresearchgate.net This process is essential in multistep syntheses where the amino group needs to be protected during a previous reaction step. For instance, in the synthesis of certain triiodinated X-ray contrast agents, partial hydrolysis of a diacetamido compound is a key step. google.com

N-Alkylation and N-Acylation Reactions

N-Alkylation: Direct N-alkylation of the acetamido group can be challenging. However, methods have been developed for the N-alkylation of amides and related compounds. organic-chemistry.org For example, treatment of a related compound, 3-(N-methyl)-acetamido-5-amino-2,4,6-triiodobenzoic acid, with dimethyl sulfate (B86663) can lead to further methylation. google.com The use of a base is often required to deprotonate the amide nitrogen, making it more nucleophilic for reaction with an alkylating agent.

N-Acylation: Further acylation of the acetamido group to form a diacylamino derivative is also possible. This can be achieved by reacting the compound with an acylating agent like an acid anhydride (B1165640) or an acyl chloride, often in the presence of a catalyst such as a strong acid. google.commdpi.com For example, reacting 3-(N-methyl)-acetamido-5-amino-2,4,6-triiodobenzoic acid with acetic anhydride in the presence of sulfuric acid yields the corresponding diacetamido compound. google.com Chemoselective acylation of amines in the presence of other functional groups can be achieved using various methods. researchgate.net

Table 2: Transformations of the Acetamido Group

| Transformation | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | Strong Acid (e.g., HCl), Heat | Amino | google.comrsc.orgresearchgate.net |

| N-Alkylation | Alkylating Agent, Base | N-Alkylacetamido | google.com |

| N-Acylation | Acylating Agent (e.g., Acetic Anhydride), Catalyst | Diacylamino | google.commdpi.com |

Reactivity of the Chloro Substituent: Nucleophilic Aromatic Substitution Potential

The chloro substituent on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution under normal conditions. libretexts.orggovtpgcdatia.ac.in The carbon-chlorine bond in aryl halides has partial double bond character due to resonance with the benzene ring, making it stronger and less susceptible to cleavage compared to the carbon-halogen bond in alkyl halides. govtpgcdatia.ac.in

For nucleophilic aromatic substitution to occur via the SNAr mechanism, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically at the ortho and para positions to the leaving group. pressbooks.pubbyjus.comlibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. pressbooks.publibretexts.orggovtpgcdatia.ac.in In this compound, the acetamido group is electron-donating by resonance, and the carboxyl group is deactivating, which does not provide the necessary electronic activation for the chloro group to be easily displaced by a nucleophile. pressbooks.pubbyjus.com

However, under forcing conditions, such as high temperatures and pressures or the use of very strong nucleophiles (e.g., amide ions), nucleophilic aromatic substitution on unactivated aryl halides can occur, sometimes through a benzyne (B1209423) intermediate. pressbooks.pub For example, chlorobenzene (B131634) can be converted to phenol (B47542) with NaOH at 350 °C. pressbooks.pub It is conceivable that under such drastic conditions, the chloro group in this compound could be substituted.

Oxidation and Reduction Chemistry of the Benzene Ring and Side Chains

The benzene ring and its substituents in this compound can undergo various oxidation and reduction reactions.

Oxidation: The aromatic ring itself is relatively resistant to oxidation due to its aromatic stability. However, the side chains can be oxidized. For instance, if an alkyl group were present on the ring, it could be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in the presence of acid. khanacademy.org The acetamido group can be oxidized under certain conditions. For example, oxidation of aldimines with m-chloroperoxybenzoic acid (m-CPBA) can lead to amides. organic-chemistry.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org The acetamido group can also be reduced. For instance, catalytic reduction of 3-acetamido-2-nitrobenzo[b]thiophen, a related heterocyclic compound, leads to the corresponding amine. rsc.org The benzene ring can be reduced to a cyclohexane (B81311) ring under high pressure and temperature using a catalyst like rhodium or ruthenium, but this is a harsh process.

Table 3: Oxidation and Reduction Reactions

| Reaction Type | Reagent | Functional Group Transformation | Reference |

|---|---|---|---|

| Oxidation of Alkyl Side Chain | KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | Alkyl to Carboxylic Acid | khanacademy.org |

| Reduction of Carboxylic Acid | LiAlH₄ | Carboxylic Acid to Primary Alcohol | libretexts.org |

| Reduction of Acetamido Group | Catalytic Hydrogenation | Acetamido to Ethylamino | rsc.org |

Derivatization Strategies for Advanced Chemical Applications

Esterification for Volatility and Analytical Detection Enhancement

Esterification is a fundamental reaction for modifying carboxylic acids. The process involves converting the carboxyl group (-COOH) into an ester group (-COOR), which is generally less polar and more volatile. This is particularly advantageous for analytical techniques like gas chromatography (GC), where compounds must be vaporized to travel through the column. restek.com For 3-acetamido-2-chlorobenzoic acid, direct analysis by GC is challenging due to its low volatility and the potential for thermal degradation. Converting it to an ester derivative, such as a methyl or ethyl ester, significantly improves its chromatographic behavior. restek.comscbt.com

The most common method for esterification is the Fischer-Speier reaction, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). aocs.orgdergipark.org.tr Alternatively, more reactive reagents like thionyl chloride (SOCl₂) can be used to first convert the benzoic acid into its more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. aocs.org For sensitive applications or when dealing with complex mixtures, derivatization with reagents like boron trifluoride-methanol (BF₃-MeOH) provides a clean and efficient route to methyl esters under mild conditions. restek.com

Table 1: Common Esterification Reactions for Benzoic Acid Derivatives

| Reactant Alcohol | Catalyst/Method | Product | Application |

|---|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ or HCl (gas) | Methyl 3-acetamido-2-chlorobenzoate | GC Analysis |

| Ethanol (B145695) (C₂H₅OH) | H₂SO₄ / Reflux | Ethyl 3-acetamido-2-chlorobenzoate | Synthetic Intermediate |

| Butanol (C₄H₉OH) | BF₃ / Heat | Butyl 3-acetamido-2-chlorobenzoate | GC-MS Analysis |

This table illustrates common esterification approaches applicable to this compound based on standard methods for benzoic acids.

Silylation Techniques for Chromatographic Analysis

Silylation is a highly effective derivatization technique, especially for preparing samples for gas chromatography-mass spectrometry (GC-MS). researchgate.net The process replaces active hydrogen atoms in functional groups like -COOH, -OH, and -NH with a trimethylsilyl (B98337) (TMS) group. researchgate.netcolostate.edu This transformation dramatically reduces the polarity of the molecule, masks intermolecular hydrogen bonding, and increases its thermal stability and volatility, leading to improved peak shape and resolution in GC analysis. restek.comresearchgate.net

For this compound, both the carboxylic acid proton and the amide proton are active and can be silylated. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are powerful silylating agents used for this purpose. restek.comtcichemicals.com The reaction is typically fast and proceeds under mild conditions, making it ideal for trace analysis. tcichemicals.com The resulting TMS ester is significantly more volatile than the parent acid, allowing for its determination by GC-MS. nih.gov

Table 2: Silylation Reagents and Their Application

| Silylating Reagent | Abbreviation | Functional Groups Targeted | Typical Conditions |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -NH (amide) | 60-70 °C, 1-2 hours |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -COOH, -NH (amide) | 60 °C, 1 hour |

| N,O-Bis(trimethylsilyl)acetamide | BSA | -COOH, -NH (amide) | 80-90 °C, 1-2 hours |

This table summarizes common silylating agents and their general reactivity towards the functional groups present in this compound. restek.comtcichemicals.com

Alkylation Reactions and Their Synthetic Utility

Alkylation introduces an alkyl group onto a molecule. In the context of this compound, alkylation can occur at several positions, primarily at the carboxylic acid oxygen (O-alkylation, forming an ester) or the amide nitrogen (N-alkylation). These reactions are synthetically useful for creating a diverse library of derivatives with modified properties.

O-alkylation is another route to ester formation, often achieved under basic conditions using an alkyl halide. N-alkylation of the acetamido group modifies the electronic and steric properties of the molecule, which can be useful in medicinal chemistry for tuning the compound's interaction with biological targets. A patented method for a structurally related compound, 3,5-diacetamido-2,4,6-triiodobenzoic acid, details N-alkylation using dialkyl sulfates (like dimethyl sulfate) in an alkaline aqueous solution, a technique applicable to this compound. google.com Catalytic N-alkylation using carboxylic acids and molecular hydrogen in the presence of a ruthenium complex also represents a modern, greener approach to modifying amine and amide functionalities. csic.es

Table 3: Alkylation Strategies and Potential Products

| Alkylating Agent | Site of Alkylation | Reaction Conditions | Potential Product | Synthetic Utility |

|---|---|---|---|---|

| Dimethyl sulfate (B86663) | Amide Nitrogen | Alkaline aqueous solution | 3-(N-methylacetamido)-2-chlorobenzoic acid | Modifying biological activity |

| Ethyl iodide | Carboxylate Oxygen | Base (e.g., K₂CO₃), solvent (e.g., DMF) | Ethyl 3-acetamido-2-chlorobenzoate | Ester synthesis |

| Benzyl bromide | Carboxylate Oxygen | Base, solvent | Benzyl 3-acetamido-2-chlorobenzoate | Introducing a protectin g group |

This table outlines potential alkylation reactions for this compound based on general principles and specific examples from related compounds. google.comcsic.es

Formation of Anilide and Other Amide Derivatives

The carboxylic acid functionality of this compound is a prime site for derivatization through the formation of amides. lumenlearning.comlibretexts.org This is typically achieved by reacting the carboxylic acid with a primary or secondary amine. libretexts.orgacs.org When the amine is an aniline (B41778) (a derivative of aminobenzene), the resulting product is specifically called an anilide. This class of reaction is central to the synthesis of a vast range of compounds in medicinal chemistry and materials science.

A common synthetic route involves a two-step process. First, the carboxylic acid is activated by converting it to a more reactive species, such as an acyl chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This intermediate is then reacted with the desired amine or aniline, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, to yield the final amide or anilide derivative. nih.govgoogle.com These derivatives can exhibit a wide range of biological activities. For instance, derivatives of similar benzoic acids have been synthesized and tested for anticancer properties. preprints.org

Table 4: Synthesis of Amide and Anilide Derivatives

| Amine/Aniline Reactant | Activation Step | Product | Potential Application |

|---|---|---|---|

| Aniline | SOCl₂ | N-phenyl-3-acetamido-2-chlorobenzamide (anilide) | Pharmaceutical intermediate |

| 4-Fluoroaniline | SOCl₂ | N-(4-fluorophenyl)-3-acetamido-2-chlorobenzamide | Bioactive molecule synthesis |

| Benzylamine | SOCl₂ | N-benzyl-3-acetamido-2-chlorobenzamide | Synthetic intermediate |

This table provides examples of amide and anilide derivatives that can be synthesized from this compound. acs.orgnih.govgoogle.com

Specialized Derivatization for Spectroscopic Probes or Ligands

Beyond improving analytical characteristics, derivatization can be employed to imbue this compound with specialized functions, such as turning it into a spectroscopic probe or a ligand for biological targets or metal ions. nih.gov By attaching chromophores or fluorophores, derivatives can be designed to absorb or emit light, allowing them to be used in various spectroscopic assays.

Table 5: Examples of Specialized Derivatization

| Derivatization Approach | Attached Moiety | Resulting Function | Example Application Area |

|---|---|---|---|

| Coupling Reaction | Benzothiazole | Enzyme Inhibitor | PTP1B inhibition for diabetes research |

| Amide Bond Formation | 8-Hydroxyoctylamine | Mitochondriotropic Ligand | Targeting mitochondria for antioxidant delivery |

| Condensation Reaction | 2-Mercaptobenzimidazole | Anticancer Agent | Development of new therapeutic agents |

This table illustrates how this compound can serve as a scaffold for creating molecules with specialized functions. nih.govfrontiersin.orgresearchgate.netgoogle.com

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Acetamido-2-chlorobenzoic acid, both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. uobasrah.edu.iq

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The exact chemical shifts and coupling patterns are influenced by the positions of the chloro, acetamido, and carboxylic acid groups. The amide proton (N-H) of the acetamido group usually appears as a singlet, and its chemical shift can be sensitive to the solvent and concentration. The methyl protons of the acetamido group give rise to a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the amide group resonate at the most downfield positions. The aromatic carbons show a range of chemical shifts determined by the electronic effects of the substituents. The carbon atom bonded to the chlorine atom experiences a downfield shift, while the carbons of the acetamido methyl group appear at the highest field.

The precise chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org

Table 1: Representative NMR Data for Substituted Benzoic Acids

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 8.5 | m | Aromatic protons |

| ¹H | ~9.0 - 10.0 | s | Amide (N-H) proton |

| ¹H | ~2.0 - 2.2 | s | Acetyl (CH₃) protons |

| ¹³C | ~165 - 170 | - | Carboxylic acid (C=O) |

| ¹³C | ~168 - 172 | - | Amide (C=O) |

| ¹³C | ~115 - 140 | - | Aromatic carbons |

| ¹³C | ~20 - 25 | - | Acetyl (CH₃) carbon |

Note: The exact chemical shifts for this compound can vary depending on the solvent and experimental conditions. The data presented is a general representation for similar structures.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational transitions. tanta.edu.egresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. masterorganicchemistry.comlibretexts.org A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often hydrogen-bonded. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700-1725 cm⁻¹. The amide group shows a characteristic N-H stretching vibration around 3300-3500 cm⁻¹ and a strong C=O stretching (Amide I band) around 1650-1680 cm⁻¹. The C-Cl stretching vibration is usually observed in the fingerprint region, below 800 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides additional vibrational information, particularly for non-polar bonds and symmetric vibrations. cdnsciencepub.com The aromatic ring vibrations are often strong in the Raman spectrum. While the C=O stretching vibrations are also visible, they may be weaker than in the IR spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. nih.govresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Amide | N-H stretch | 3300 - 3500 |

| Amide | C=O stretch (Amide I) | 1650 - 1680 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Alkyl | C-H stretch | 2850 - 3000 |

| Chloroalkane | C-Cl stretch | 600 - 800 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. rsc.org

For this compound (C₉H₈ClNO₃), the molecular weight is 213.62 g/mol . nih.gov In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 213. Due to the presence of the chlorine atom, which has two common isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, an M+2 peak at m/z 215 with about one-third the intensity of the M⁺ peak is expected. chemguide.co.uk This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 amu) and the carboxyl group (-COOH, 45 amu). libretexts.org For this compound, other characteristic fragments would arise from the cleavage of the acetamido group.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com For this compound, single-crystal XRD analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net

The crystal structure is stabilized by a network of hydrogen bonds, likely involving the carboxylic acid and amide functional groups. nih.gov The analysis of the crystal packing can reveal how the molecules arrange themselves in the solid state, which influences properties like melting point and solubility.

Chromatographic Methods: HPLC and GC for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or other components in a mixture. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. hplcindia.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is typically employed. The purity of the compound can be determined by integrating the peak area of the main component and any impurities detected. Method development may involve optimizing the mobile phase composition, pH, and column type to achieve good separation. beilstein-journals.orgtandfonline.com

Gas Chromatography (GC): Direct analysis of carboxylic acids by gas chromatography can be challenging due to their polarity and potential for thermal decomposition. colostate.educhromforum.org To overcome these issues, derivatization is often employed to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl ester. researchgate.net The derivatized sample can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the components. jmchemsci.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. ttwrdcs.ac.inlibretexts.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. scribd.com

The UV-Visible spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The presence of the chromophoric carboxylic acid and acetamido groups, along with the chlorine atom, will influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). scribd.com The electronic transitions are typically π → π* and n → π* transitions associated with the aromatic system and the carbonyl groups.

Elemental Analysis and Microanalysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. sigmaaldrich.com For this compound (C₉H₈ClNO₃), the theoretical elemental composition can be calculated and compared with experimental values obtained from an elemental analyzer. rsc.org This comparison is a fundamental method for verifying the empirical formula of a synthesized compound and assessing its purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 9 | 108.09 | 50.60% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.78% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.60% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.56% |

| Oxygen | O | 16.00 | 3 | 48.00 | 22.47% |

| Total | 213.63 | 100.00% |

Note: Atomic weights are approximate.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations: DFT, Hartree-Fock, and Basis Set Selection

Quantum chemical calculations are fundamental to predicting the molecular structure, stability, and electronic properties of 3-Acetamido-2-chlorobenzoic acid. Density Functional Theory (DFT) and Hartree-Fock (HF) are the most common ab initio methods employed for such investigations.

Density Functional Theory (DFT): DFT, particularly with the B3LYP hybrid functional, is widely used for its balance of computational cost and accuracy. worldscientific.comresearchgate.net This method is effective for optimizing molecular geometry, calculating vibrational frequencies, and determining electronic properties like HOMO-LUMO energy gaps. worldscientific.comresearchgate.net

Hartree-Fock (HF) Theory: HF is another foundational method used, often in conjunction with DFT. worldscientific.comdergipark.org.tr While generally less accurate than DFT for many properties due to its neglect of electron correlation, it serves as a valuable baseline and is sometimes more effective for specific calculations, such as predicting certain magnetic resonance parameters. semanticscholar.org

Basis Set Selection: The choice of basis set is crucial for the accuracy of quantum chemical calculations. For molecules containing diverse atoms like this compound, Pople-style basis sets such as 6-31G* or the more extensive 6-311++G(d,p) are frequently selected. researchgate.netdergipark.org.tr The inclusion of polarization functions (d,p) and diffuse functions (++) is essential for accurately describing the electronic distribution, particularly for the electronegative chlorine and oxygen atoms and for modeling non-covalent interactions. researchgate.netresearchgate.net

Computational studies on analogous molecules, such as 2-amino-4-chlorobenzoic acid and 4-acetamidobenzoic acid, have demonstrated the reliability of these methods in predicting geometric parameters and spectroscopic data that show strong agreement with experimental results. researchgate.netbas.bg

Table 1: Common Quantum Chemical Methods and Basis Sets for Analyzing Benzoic Acid Derivatives

| Method/Functional | Basis Set | Typical Applications | Reference |

|---|---|---|---|

| DFT/B3LYP | 6-311++G(d,p) | Geometry optimization, Vibrational frequency calculation, HOMO-LUMO analysis, NMR chemical shifts | worldscientific.comresearchgate.net |

| Hartree-Fock (HF) | 6-311++G(d,p) | Baseline energy calculations, Comparison with DFT results, Ionization potential estimation | worldscientific.comdergipark.org.tr |

| DFT/M06-2X | 6-31G(d,p) | Thermodynamic parameter calculation, Noncovalent interaction analysis | cuny.edu |

Molecular Dynamics Simulations for Solvent Effects and Reaction Kinetics

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments, particularly in solution. These simulations model the atomic motions of the solute and solvent molecules over time, providing critical insights into solvent effects on conformational stability and reaction kinetics. researchgate.net

Solvent Effects: The properties and reactivity of a molecule can be significantly altered by the solvent. cdnsciencepub.comacs.orgweebly.com MD simulations can model how solvent molecules arrange around this compound, forming hydrogen bonds and exerting electrostatic effects. This is crucial for understanding its solubility and the stability of different conformers in polar versus non-polar media. For instance, simulations can reveal how hydrogen bonding between water and the carboxylic acid and amide groups influences the molecule's orientation and energy. researchgate.net

Prediction of Regioselectivity and Activation Energies

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions by calculating activation energies for competing pathways. diva-portal.org This is highly relevant for understanding the synthesis and reactivity of this compound, where multiple reaction sites may be available.

Regioselectivity: In reactions such as electrophilic aromatic substitution or metal-catalyzed C-H functionalization, the position of the new substituent is determined by the relative stability of the possible intermediates and transition states. scienceopen.comnih.gov For example, in the copper-catalyzed amination of dichlorobenzoic acid to form the precursor to the title compound, theoretical calculations can predict whether the chlorine atom at position 2 or 3 is more likely to be substituted. nih.govgoogle.com This is achieved by computing the activation energy (ΔG‡) for each possible reaction pathway. The pathway with the lowest activation energy is kinetically favored and will be the major product. scienceopen.com Automated platforms have even been developed to predict regioselectivity based on rapid calculations of activation energies. chemrxiv.org

Activation Energies: DFT calculations are commonly used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states. qmul.ac.uk The energy difference between the reactants and the transition state defines the activation energy. Comparing the calculated activation energies for different potential reactions—for instance, reactions at different sites on the benzene (B151609) ring—allows for a quantitative prediction of regioselectivity. nih.gov This approach has been successfully used to create scales of directing group strength in palladium-catalyzed C-H activation, which can accurately predict reaction outcomes on complex molecules. scienceopen.comnih.gov

Table 2: Illustrative Example of Calculated Activation Energies for Competing Reaction Sites

| Reaction Site | Directing Group | Calculated Activation Energy (kcal/mol) | Predicted Outcome | Reference |

|---|---|---|---|---|

| ortho (Position A) | Amide | 15.2 | Minor Product | scienceopen.com |

| ortho (Position B) | Pyridine (B92270) | 1.5 | Major Product | scienceopen.com |

Note: This table is illustrative, based on a study comparing different directing groups, not on the title compound itself.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Derivatives of acetamidobenzoic acid have been investigated in numerous docking studies.

Methodology: The process involves placing the 3D structure of the ligand into the binding site of a protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy (kcal/mol). nih.govsemanticscholar.org Software like AutoDock Vina and Discovery Studio are commonly used for these simulations. semanticscholar.org

Applications and Findings: Although specific docking studies for this compound are not widely published, research on structurally similar compounds provides significant insight. For example, derivatives of 3-acetamido-4-methyl benzoic acid have been docked into the active site of Protein Tyrosine Phosphatase 1B (PTP1B), an important target for diabetes. researchgate.net Similarly, derivatives of 4-acetamido-3-aminobenzoic acid were studied as potential inhibitors of microbial neuraminidase, a key enzyme in influenza viruses. rjptonline.org These studies reveal how the acetamido and benzoic acid moieties participate in crucial interactions, such as hydrogen bonds with active site residues, while other substituents can be modified to improve potency and selectivity. researchgate.netrjptonline.org The chloro substituent on the title compound would be expected to participate in hydrophobic or halogen bonding interactions within a protein's binding pocket.

Table 3: Examples of Molecular Docking Studies on Acetamidobenzoic Acid Derivatives

| Ligand Derivative | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 3-(benzylideneamino)-4-acetamidobenzoic acid | Microbial Neuraminidase | 4B7Q | > -9 (Kj/mol) | Not Specified | rjptonline.org |

| 3-(benzo[d]thiazol-2-ylthio)acetamido-4-methylbenzoic acid | PTP1B | Not Specified | Not Specified | Catalytic and second aryl binding site residues | researchgate.net |

| 5-acetamido-2-hydroxy benzoic acid derivative | Cyclooxygenase-2 (COX-2) | 6COX | -9.0 | Arg120, Tyr355, Ser530 | nih.gov |

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves studying the different three-dimensional arrangements (conformations or rotamers) of a molecule that arise from rotation about its single bonds. libretexts.orglumenlearning.com For this compound, the key rotational degrees of freedom are around the C-C bond connecting the carboxyl group to the ring and the C-N bond of the amide group.

Energy Minimization: The first step in most computational studies is to find the most stable conformation of the molecule, which corresponds to the global minimum on the potential energy surface. semanticscholar.org This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms. liverpool.ac.uk

Key Conformers: For ortho-substituted benzoic acids, a critical conformational feature is the orientation of the carboxylic acid's hydroxyl group relative to the carbonyl group. This gives rise to cis and trans conformers. mdpi.com Computational studies on 2-chlorobenzoic acid show that the cis conformer (where the O-H bond is oriented toward the ortho-substituent) is typically lower in energy. mdpi.com Similarly, rotation around the amide bond in the acetamido group can lead to different conformers. The relative energies of these conformers are determined by a balance of steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions. DFT calculations are used to determine the geometric parameters (bond lengths, angles, dihedral angles) and relative energies of these stable conformers and the energy barriers for interconversion between them. mdpi.comacs.org

Table 4: Theoretical Conformational Data for 2-Chlorobenzoic Acid (an analogous structure)

| Conformer | O=C-O-H Dihedral Angle | Relative Energy (kJ·mol⁻¹) | Stability | Reference |

|---|---|---|---|---|

| cis-I | ~0° | 0.00 | Most Stable | mdpi.com |

| cis-II | ~0° | 0.24 | Stable | mdpi.com |

| trans-I | ~180° | 29.74 | Less Stable | mdpi.com |

| trans-II | ~180° | 30.22 | Least Stable | mdpi.com |

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computed structure and understand its electronic features.

Vibrational Spectroscopy (IR and Raman): DFT calculations, particularly using the B3LYP functional, can accurately predict the vibrational frequencies of a molecule. researchgate.netdergipark.org.tr The calculated frequencies correspond to specific motions of the atoms, such as C=O stretching, N-H bending, or C-Cl stretching. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (typically ~0.96) for better comparison. researchgate.net This correlation helps in assigning the bands observed in experimental FT-IR and FT-Raman spectra. bas.bgdergipark.org.tr

NMR Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can also be predicted computationally. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is standard for this purpose. researchgate.netsemanticscholar.org The magnetic shielding tensor for each nucleus is calculated, and the chemical shifts are then determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. semanticscholar.org Comparing the predicted and experimental NMR spectra aids in the complete structural elucidation of the molecule. researchgate.net

This combined theoretical and experimental approach provides a robust framework for confirming the molecular structure of this compound and assigning its spectroscopic signatures. researchgate.net

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The structural framework of 3-acetamido-2-chlorobenzoic acid makes it a plausible starting material for the synthesis of various heterocyclic systems, particularly those containing nitrogen. The presence of the amino group (after hydrolysis of the acetamide) and the carboxylic acid in an ortho-like relationship is key to forming fused ring systems.

While direct synthesis examples starting from this compound are not extensively documented, the synthesis of nitrogen-containing heterocycles like benzimidazoles and quinazolinones often relies on precursors with similar substitution patterns, such as anthranilic acid and its derivatives.

Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives, which are significant for their wide range of biological activities, typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. srce.hrsemanticscholar.org A potential pathway could involve the hydrolysis of the acetamido group of this compound to yield 3-amino-2-chlorobenzoic acid, which could then be further transformed into a suitable diamine for cyclization. Another approach involves the reaction of o-phenylenediamines with aldehydes under oxidative conditions. srce.hr

Quinazolinones: Quinazolinones are another class of biologically active heterocycles. researchgate.net Their synthesis can be achieved through various methods, often starting from 2-aminobenzoic acid (anthranilic acid). researchgate.net For instance, a copper-catalyzed method allows for the synthesis of quinazolinone derivatives from 2-halobenzoic acids and amidines under mild conditions. core.ac.uk This suggests a possible route where this compound could react with an amidine to form a quinazolinone scaffold. The reaction of 2-aminobenzoic acid with thiocyanates and carbon disulfide has also been shown to produce quinazolinone derivatives.

The following table summarizes a general synthesis for quinazolinone derivatives from a related starting material, 2-aminobenzoic acid, which could be conceptually applied.

| Starting Material | Reagents | Product | Reference |

| 2-Aminobenzoic acid | Substituted Thiocyanate, CS2 | Benzoic acid substituted quinazolinone | |

| 2-Halobenzoic acids | Amidines, CuI, Cs2CO3 | Quinazolinone derivatives | core.ac.uk |

The synthesis of fused heterocyclic systems is a significant area of organic chemistry. scholaris.ca The structure of this compound is theoretically suitable for creating fused ring systems, particularly after modification of its functional groups. For example, the synthesis of fused N-heterocycles can be achieved through cascade reactions. scholaris.ca The formation of fused benzimidazoles can be accomplished through methods like the cyclization of aryl amidines and lactams. mdpi.com

One approach to forming fused systems involves the intramolecular cyclization of appropriately substituted precursors. For instance, the synthesis of 1,2,4-triazolo[3,4-b] researchgate.netcore.ac.ukCurrent time information in Bangalore, IN.thiadiazine derivatives, a fused heterocyclic system, has been accomplished by condensing 4-amino-5-substituted-4H- core.ac.ukCurrent time information in Bangalore, IN.-triazole-3-thiol with various aromatic carboxylic acids. nih.gov This highlights how a benzoic acid moiety can be a key component in building fused rings.

Integration into Polycyclic Aromatic Systems

The integration of benzoic acid derivatives into polycyclic aromatic systems is a method to create complex molecular structures. While direct evidence for the use of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) is scarce, the functional groups on the benzene (B151609) ring offer handles for annulation reactions. For instance, carboxyl-directed C-H activation and subsequent annulation is a known strategy for building polycyclic structures.

Use in the Construction of Biologically Relevant Scaffolds

Substituted benzoic acids are crucial building blocks in medicinal chemistry for the synthesis of biologically active scaffolds. revistadechimie.ro While research on this compound itself is limited, structurally related compounds are used to create molecules with significant therapeutic potential. For example, derivatives of 3-acetamido-4-methyl benzoic acid have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. researchgate.netuq.edu.au

Similarly, 4-(2-chloroacetamido)benzoic acid derivatives have been used as intermediates to synthesize quinoxaline-2(1H)-one-based anticancer agents that target VEGFR-2. researchgate.net Furthermore, 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid, derived from p-aminobenzoic acid, is a scaffold for developing compounds with antimicrobial and anticancer properties. nih.gov These examples underscore the utility of the acetamido-benzoic acid motif in drug discovery.

The following table presents examples of biologically active scaffolds derived from related acetamido-benzoic acids.

| Starting Material Derivative | Target Scaffold | Biological Activity | Reference |

| 3-Acetamido-4-methyl benzoic acid | Benzothiazole-linked benzoic acid | PTP1B inhibitor | researchgate.net |

| 4-Aminobenzoic acid | 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid derivatives | Antimicrobial, Anticancer | nih.gov |

| 4-(2-Chloroacetamido)benzoic acid | Quinoxaline-2(1H)-one derivatives | Anticancer (VEGFR-2 inhibitors) | researchgate.net |

Intermediacy in the Synthesis of Substituted Benzoic Acid Derivatives for Specific Chemical Properties

This compound can serve as a versatile intermediate for the synthesis of other substituted benzoic acid derivatives through the transformation of its functional groups. The acetamido group can be hydrolyzed back to an amino group, which can then undergo a variety of reactions, such as diazotization, to introduce other substituents. The chlorine atom can also potentially be replaced via nucleophilic aromatic substitution under certain conditions.

For instance, the related compound 2-acetamido-6-chlorobenzoic acid can be hydrolyzed to 2-amino-6-chlorobenzoic acid, and the chloro group can undergo substitution reactions. This demonstrates the principle of using such molecules as platforms for further functionalization. The synthesis of 2-chlorobenzoic acid itself can be achieved through the oxidation of 2-chlorotoluene (B165313) or from anthranilic acid, highlighting the interconversion possibilities among substituted benzoic acids. wikipedia.orgnbinno.comorgsyn.org The separation of isomers like 2- and 6-nitro-3-acetamido-4-chlorobenzoic acids is a critical step in the synthesis of potent enzyme inhibitors, which further illustrates the role of such compounds as key intermediates. tandfonline.com

Medicinal Chemistry Scaffolds and Structure Activity Relationship Studies

Design and Synthesis of Derivatives for Biological Target Interaction

The design and synthesis of derivatives based on the 3-acetamido-2-chlorobenzoic acid scaffold are primarily driven by the goal of achieving potent and selective interactions with specific biological targets. A common strategy involves modifying the core structure at key positions to enhance binding affinity and modulate pharmacokinetic properties. For instance, derivatives of a related compound, 3-acetamido-4-methyl benzoic acid, have been designed and synthesized as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a significant target in the management of type 2 diabetes. dntb.gov.uaresearchgate.netnih.gov

The synthesis of these derivatives often starts from commercially available materials like 2-amino-3-chlorobenzoic acid. acs.org General synthetic routes can involve reactions such as acylation and amidation. For example, the synthesis of 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid derivatives has been accomplished, and these compounds were subsequently evaluated for their PTP1B inhibitory activity. ingentaconnect.com Another approach involves the reaction of 2-acetamidobenzoic acid with an amine in the presence of a coupling agent like phosphorous trichloride (B1173362) to yield quinazolinone derivatives. mdpi.com The versatility of the benzoic acid moiety allows for the creation of various derivatives, including esters and amides, through established synthetic protocols like Fischer esterification and Schotten-Baumann reactions. researchgate.net

The design process is often guided by computational methods and a deep understanding of the target's binding site. For example, in the development of influenza neuraminidase inhibitors, benzoic acid derivatives were designed to replace the pyranose ring of sialic acid, the natural substrate of the enzyme. nih.govresearchgate.net This structure-based drug design approach has led to the synthesis of numerous analogs with varying substituents on the aromatic ring to probe the active site and improve inhibitory potency. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold influence biological activity. These studies systematically alter different parts of the molecule and assess the impact on potency and selectivity.

For derivatives of analogous benzoic acids targeting influenza neuraminidase, SAR analysis has revealed several key insights. nih.gov It has been shown that the carboxylic acid group is often important for maintaining activity, although in some cases, its replacement with an aldehyde group can enhance potency. nih.govscilit.com The presence and position of hydroxyl groups on the aromatic ring can also significantly affect inhibitory activity. nih.govresearchgate.net For example, substitutions at the 3- and 4-positions of a related dihydroxybenzoic acid core were found to reduce activity. nih.gov

In the context of PTP1B inhibitors based on a 3-acetamido-4-methyl benzoic acid scaffold, SAR studies have demonstrated the importance of the substituents on the acetamido and benzoic acid moieties. researchgate.net For instance, the introduction of different heterocyclic rings via a thio-acetamido linker led to compounds with varying inhibitory potencies. researchgate.netingentaconnect.com Specifically, a 5-methoxy-1H-benzo[d]imidazol-2-ylthio group and a benzo[d]thiazol-2-ylthio group at the acetamido position resulted in potent PTP1B inhibitors. researchgate.net

A review of benzoic acid derivatives with anti-sickling properties highlighted that hydrophilic substituents on the phenyl ring are necessary for interacting with polar amino acid residues at the target site. iomcworld.com The aromatic core itself is critical for hydrophobic interactions. iomcworld.com

The following table summarizes some SAR findings for benzoic acid derivatives targeting different biological systems.

| Scaffold/Target | Modification | Impact on Activity | Reference |

| Benzoic Acid Derivatives / Influenza Neuraminidase | Replacement of carboxylic acid with aldehyde | Enhanced activity | nih.gov |

| Benzoic Acid Derivatives / Influenza Neuraminidase | Substitution of 3- and 4-OH groups | Reduced activity | nih.gov |

| 3-Acetamido-4-methyl benzoic acid / PTP1B | Addition of benzothiazole/benzoimidazole moieties | Increased inhibitory potency | researchgate.net |

| Benzoic Acid Derivatives / Anti-sickling | Addition of hydrophilic substituents | Necessary for polar interactions | iomcworld.com |

Molecular Recognition and Binding Mode Analysis of Derivatives with Biological Targets

Understanding how derivatives of this compound bind to their biological targets at a molecular level is essential for rational drug design. This is often achieved through a combination of experimental techniques like X-ray crystallography and computational methods such as molecular docking.

For influenza neuraminidase inhibitors, molecular docking studies have been instrumental in explaining the observed SAR. nih.govresearchgate.netscilit.com These studies help visualize how different substituents on the benzoic acid ring interact with key amino acid residues in the enzyme's active site. For example, the orientation of a potent inhibitor, 4-(acetylamino)-3-guanidinobenzoic acid, in the active site was determined by X-ray crystallography and was found to be different from what was initially predicted. acs.org

In the development of PTP1B inhibitors, docking studies revealed that derivatives of 3-acetamido-4-methyl benzoic acid bind to both the catalytic site and a secondary aryl binding site of the enzyme. researchgate.netingentaconnect.com The carboxylic acid group of the inhibitors typically interacts with key residues in the active site, mimicking the binding of the natural phosphate (B84403) substrate. dntb.gov.uasemanticscholar.org The acetamido and appended heterocyclic groups often form interactions with the secondary binding pocket, contributing to both potency and selectivity. researchgate.net

For derivatives targeting cyclooxygenase-2 (COX-2), molecular docking simulations have shown that increasing the size of the alkyl group in the acetamide (B32628) moiety (from methyl to phenyl and benzyl) can lead to better binding affinity. mdpi.comnih.gov These larger groups are thought to enhance selectivity for the COX-2 enzyme. mdpi.comnih.gov

Computational Approaches in Scaffold Optimization for Target Interaction

Computational chemistry plays a pivotal role in optimizing the this compound scaffold for improved interaction with biological targets. Techniques like virtual screening, molecular docking, and molecular dynamics simulations are widely used to guide the design of new derivatives.

Virtual high-throughput screening (vHTS) has been employed to identify initial hit compounds. For example, a novel series of 3-acetamido-4-methyl benzoic acid derivatives were designed based on a vHTS hit, ZINC02765569, which was identified as a potential PTP1B inhibitor. researchgate.netnih.gov

Molecular docking is then used to predict the binding modes and affinities of designed compounds. dntb.gov.uasemanticscholar.org This allows for the prioritization of molecules for synthesis and biological evaluation. For instance, docking studies with 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid derivatives helped to understand their binding interactions within the PTP1B active site. ingentaconnect.com These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for potent inhibition. researchgate.netmdpi.com

Molecular dynamics simulations can further refine the understanding of the ligand-protein complex by simulating its movement over time. This can provide insights into the stability of the binding mode and the role of conformational changes in both the ligand and the protein.

The following table highlights some of the computational tools and their applications in the optimization of benzoic acid-based scaffolds.